molecular formula C6H9ClO B14371056 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene CAS No. 90262-31-0

2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene

Cat. No.: B14371056
CAS No.: 90262-31-0
M. Wt: 132.59 g/mol
InChI Key: PSSTVFVMRIECEI-UHFFFAOYSA-N
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Description

2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound characterized by the presence of a chlorine atom and an allyl ether group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene typically involves the reaction of allyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions with halogens or hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reaction Conditions: Reactions are typically carried out in polar solvents, such as water or alcohols, and may require heating or the use of catalysts.

Major Products Formed

    Substitution Products: Alcohols, amines, and thiol derivatives.

    Addition Products: Halogenated compounds, such as 2-chloro-3-[(prop-2-en-1-yl)oxy]propane.

    Oxidation Products: Epoxides and other oxygenated compounds.

Scientific Research Applications

2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are typically those associated with nucleophilic substitution and addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: Similar in structure but with a methyl group instead of an allyl ether group.

    2-Chloro-3-methyl-1-propene: Another structurally related compound with a different substitution pattern.

Uniqueness

2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is unique due to the presence of both a chlorine atom and an allyl ether group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.

Properties

CAS No.

90262-31-0

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

2-chloro-3-prop-2-enoxyprop-1-ene

InChI

InChI=1S/C6H9ClO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2

InChI Key

PSSTVFVMRIECEI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=C)Cl

Origin of Product

United States

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